Alaproclate hydrochloride, specifically the (R)-enantiomer, is a compound that was primarily developed as an antidepressant by Astra AB in the 1970s. It is classified as a selective serotonin reuptake inhibitor and has also been identified as a non-competitive antagonist of the N-methyl-D-aspartate receptor. Despite its initial promise, development was halted due to liver toxicity observed in animal studies. The compound is known for its potential therapeutic effects but has not been widely adopted in clinical practice.
Alaproclate hydrochloride is derived from the chemical synthesis of methyl 4-chlorophenylacetate and involves several steps, including the use of Grignard reagents and acylation processes. The compound's CAS number is 60719-83-7, and it is categorized under various chemical databases including PubChem and ChemSpider.
The synthesis of alaproclate hydrochloride involves several key steps:
These steps highlight the importance of organic synthesis techniques in producing complex pharmaceutical compounds.
The reaction conditions typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions. The final product is isolated through crystallization or chromatography techniques.
Alaproclate hydrochloride possesses a complex molecular structure characterized by:
The structure can be visualized using molecular modeling software which provides insights into its stereochemistry and spatial orientation.
Alaproclate hydrochloride participates in various chemical reactions typical for amine-containing compounds:
The stability and reactivity of alaproclate are influenced by its functional groups and the presence of chlorine atoms, which can affect electron density and steric hindrance.
Alaproclate functions primarily as a selective serotonin reuptake inhibitor. It increases serotonin levels in the synaptic cleft by inhibiting its reabsorption into presynaptic neurons. Additionally, its action as an NMDA receptor antagonist suggests it may modulate excitatory neurotransmission.
Research indicates that alaproclate's dual mechanism may contribute to its antidepressant effects while minimizing some side effects associated with traditional serotonin reuptake inhibitors.
These properties are crucial for understanding how alaproclate can be formulated for therapeutic use.
Alaproclate hydrochloride has been explored primarily for:
Despite its potential applications, clinical usage has been limited due to safety concerns arising from early developmental studies. Further research may be necessary to explore its efficacy and safety profile in modern therapeutic contexts.
(R)-Alaproclate hydrochloride (chemical formula: C₁₃H₁₉Cl₂NO₂; molecular weight: 292.2 g/mol) emerged in the 1970s as a pioneering SSRI developed by Swedish pharmaceutical company Astra AB (later AstraZeneca) [1] [2]. Its development represented a significant shift in antidepressant research, focusing on selective targeting of serotonin reuptake mechanisms rather than the non-selective monoamine modulation characteristic of tricyclic antidepressants (TCAs). Biochemically, alaproclate functioned as a potent inhibitor of serotonin transporter (SERT)-mediated 5-hydroxytryptamine (5-HT) reuptake, with early in vitro studies demonstrating 42–55% inhibition of ¹⁴C-5-HT accumulation in human platelets at doses of 100–200 mg [4].
Table 1: Early Clinical Profile of (R)-Alaproclate Hydrochloride
Parameter | Finding | Significance |
---|---|---|
Developer | Astra AB (Sweden) | First-generation SSRI program |
Primary Target | Serotonin Transporter (SERT) | Selective 5-HT reuptake inhibition |
Platelet 5-HT Inhibition | 42% (100 mg), 55% (200 mg) at 90 minutes | Dose-dependent pharmacodynamic activity [4] |
Neuroendocrine Impact | No significant alteration of prolactin, GH, or cortisol | Favorable early tolerability profile [4] |
In a randomized clinical trial comparing alaproclate (200 mg/day) with the contemporaneous SSRI zimelidine, both agents demonstrated comparable antidepressant efficacy, with 70% of alaproclate-treated patients showing clinical improvement in endogenous depression [9]. Unlike TCAs, alaproclate exhibited minimal effects on norepinephrine reuptake or cholinergic pathways, establishing its mechanistic novelty [2] [9].
Despite promising early clinical data, development of (R)-alaproclate hydrochloride was terminated in the late 1970s following observations of dose-dependent hepatotoxicity in rodent models [1] [2]. Preclinical safety studies revealed significant liver complications, including hepatocellular degeneration and elevated transaminases, which were deemed unacceptable for clinical translation [2]. The hydrochloride salt form (CAS 60719-83-7) contains structural elements—specifically the p-chlorophenyl and ester linkages—that were implicated in metabolic bioactivation leading to reactive intermediates [1] [5].
Table 2: Molecular Characteristics Linked to Hepatotoxicity
Structural Feature | Potential Toxicological Implication |
---|---|
4-Chlorophenyl Group | Cytochrome P450-mediated bioactivation to quinones |
Ester Linkage | Hydrolysis-dependent release of reactive metabolites |
Tertiary Alcohol | Glucuronidation leading to unstable intermediates |
Comparative toxicology indicated that rodents exhibited greater susceptibility to hepatotoxicity than primates, though the risk-benefit assessment favored discontinuation given the emergence of alternative SSRIs without similar safety signals [1] [9]. Notably, cerebrospinal fluid (CSF) biomarker studies during human trials showed no significant changes in 5-HIAA (serotonin metabolite) or HMPG (norepinephrine metabolite) concentrations, suggesting that hepatotoxicity was unrelated to its primary monoaminergic mechanism [9].
(R)-Alaproclate hydrochloride played a pivotal role in defining critical pharmacophore features for SERT inhibition, alongside contemporaneous SSRIs like zimelidine and indalpine. Its molecular structure—characterized by a halogenated aromatic moiety, a spacer alkyl chain, and a polar amino group—established a template for optimizing selectivity and potency [6] [10]. Key advancements informed by alaproclate include:
Table 3: Residue-Specific Interactions in SERT Binding Pocket
SERT Residue | Role in (R)-Alaproclate Binding | Impact on Later SSRI Design |
---|---|---|
Tyr95 | π-Stacking with chlorophenyl ring | Guided halogen placement in citalopram |
Asp98 | Salt bridge with protonated amine | Conserved in all SSRIs |
Ile172 | Hydrophobic pocket occupancy | Optimized in sertraline’s tetralin core |
Mutagenesis studies of SERT revealed that residues Tyr95 and Asp98 were indispensable for alaproclate activity—a finding later generalized to most SSRIs [6]. Compared to zimelidine (a bicyclic SSRI), alaproclate’s flexible alanine ester linker offered insights into conformational adaptability requirements, while contrasts with indalpine’s rigid indole structure underscored the tolerance for diverse scaffolds within the S1 pocket [6] [10]. This collective work established alaproclate’s legacy as a foundational pharmacophore model for rational SSRI design, influencing the development of fluoxetine and paroxetine despite its clinical discontinuation [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7